molecular formula C17H15ClFNO3 B2578125 4-(4-Chlorophenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid CAS No. 1025762-54-2

4-(4-Chlorophenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid

Cat. No. B2578125
CAS RN: 1025762-54-2
M. Wt: 335.76
InChI Key: MMAASHIAGHXVSA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid (or 4-CPA) is a compound belonging to the class of organic compounds known as oxoacids. It is an aromatic compound, consisting of a benzene ring with a chlorine and fluorine substituent, and a carboxylic acid group. 4-CPA has a variety of uses in scientific research, and is widely used in the fields of biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Molecular and Structural Studies

Spectroscopic and structural analyses of derivatives similar to 4-(4-Chlorophenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid have revealed interesting properties. Studies involving compounds like 4-[(2,6-dichlorophenyl)amino]2-methylidene 4-oxobutanoic acid (6DAMB) and 4-[(2,5-dichlorophenyl)amino]2-methylidene 4-oxobutanoic acid (5DAMB) showcased their stability, reactivity, and potential as nonlinear optical materials through molecular docking, vibrational bands assignment, natural bond orbital (NBO) analysis, and theoretical Ultraviolet–Visible spectra analysis. Such investigations highlight the importance of these compounds in understanding molecular interactions and designing new materials with specific optical properties (Vanasundari et al., 2018).

Infrared and Molecular Orbital Analysis

The infrared and molecular orbital analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provided insights into the molecular structure, vibrational wavenumbers, and stability of the molecule. This compound's analysis, including first hyperpolarizability, molecular electrostatic potential map, and NBO analysis, contributes to our understanding of charge transfer and stability in molecular structures, which is crucial for the development of new chemical compounds with desired properties (Raju et al., 2015).

Synthesis and SAR of Related Compounds

The synthesis and structure-activity relationship (SAR) of related compounds, such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, have been explored for their potential as inhibitors of kynurenine-3-hydroxylase, indicating significant potency and potential neuroprotective properties. This research provides a foundation for developing new therapeutics targeting specific enzymes involved in neurodegenerative diseases (Drysdale et al., 2000).

properties

IUPAC Name

4-(4-chlorophenyl)-2-[(4-fluorophenyl)methylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c18-13-5-3-12(4-6-13)16(21)9-15(17(22)23)20-10-11-1-7-14(19)8-2-11/h1-8,15,20H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAASHIAGHXVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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